molecular formula C6H8S B1293386 2,5-Dimethylthiophene CAS No. 638-02-8

2,5-Dimethylthiophene

Cat. No. B1293386
CAS RN: 638-02-8
M. Wt: 112.19 g/mol
InChI Key: GWQOOADXMVQEFT-UHFFFAOYSA-N
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Description

2,5-Dimethylthiophene is a sulfur-containing heterocyclic compound characterized by a five-membered thiophene ring with two methyl groups at the 2 and 5 positions. This structure imparts unique electronic and steric properties that influence its reactivity and applications in various chemical reactions and syntheses .

Synthesis Analysis

The synthesis of this compound derivatives can be achieved through various methods. For instance, 2,3,4,5-tetrakis(dimethylsilyl)thiophene was synthesized by reacting 2,3,4,5-tetrabromothiophene with chlorodimethylsilane in the presence of magnesium and a catalytic amount of copper(I) cyanide, showcasing the ability to introduce silyl groups to the thiophene ring . Another synthesis approach involves the reaction of aryl methyl ketones with dimethyl sulfoxide (DMSO) in the presence of Selectfluor, leading to the formation of 2,5-diacylthiophenes through cascade cyclization and cross-coupling reactions .

Molecular Structure Analysis

The molecular structure of this compound has been extensively studied. Gas electron diffraction studies have determined the bond lengths and angles within the molecule, revealing the cis orientation of the C-H bond with respect to the S-C bond and providing insights into the torsional vibrations of the methyl groups . Additionally, microwave spectroscopy has been used to record the spectrum of this compound and determine highly accurate molecular parameters .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, demonstrating its versatility. It can react with TpMe2Ir compounds, leading to C-H bond activation and C-C bond formation, resulting in a range of products with different ligands and complex structures . Nitration reactions with copper(II) nitrate or nitric acid can yield nitro-substituted derivatives and dithienylmethanes through novel coupling reactions . Acidic conditions can also induce the formation of a tetracyclic thiophene trimer, with the mechanism elucidated by quantum mechanical calculations .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound are influenced by its molecular structure. The introduction of dimethylsilyl groups significantly affects the electronic properties and reactivity of the thiophene ring, as evidenced by molecular orbital calculations and UV spectroscopy . The coordination of this compound to metal centers in complexes has been studied, revealing its ability to bind to multiple metals and its potential applications in catalysis and materials science . Furthermore, the polymerization of derivatives like 2-acetoxymethyl-3,4-dimethylthiophene can lead to novel poly(thienylene methine) with alternating aromatic- and quinoid-like structures, expanding the utility of this compound in polymer chemistry .

Scientific Research Applications

Synthesis and Structural Analysis

  • Formation of Tetracyclic Trimer : 2,5-Dimethylthiophene can form a tetracyclic trimer under strong acidic conditions, a reaction elucidated by X-ray analysis and supported by quantum mechanical calculations (Berner et al., 2013).
  • Coordination to Metal Centers : It exhibits the ability to coordinate to three metal centers in certain complexes, which opens up possibilities in organometallic chemistry (Chen & Angelici, 1992).
  • Molecular Structure Determination : The molecular structure of this compound has been determined using gas electron diffraction, which is crucial for understanding its chemical behavior (Tanabe et al., 1993).

Chemical Reactions and Properties

  • Nitration and Formation of Dithienylmethanes : Research on the nitration of this compound has led to the formation of various products, including dithienylmethanes, which are significant in organic synthesis (Suzuki et al., 1981).
  • Unexpected Reactivity : Studies have shown unusual reactivity patterns of this compound towards certain iridium compounds, which could lead to new pathways in organometallic chemistry (Paneque et al., 2003).

Applications in Material Science

  • Adsorption on Surfaces : Investigations into the adsorption of this compound on Ag(111) surfaces have provided insights into molecular orientations and interactions at the molecular level, relevant in material science and surface chemistry (Frank et al., 1995).

Biological and Pharmaceutical Applications

  • Synthesis of Complexes with Biological Activity : The formation of new heterocyclic ketimines from 3-acetyl-2,5-dimethylthiophene and their subsequent reactions to form palladium and platinum complexes have implications in pharmaceutical chemistry, including antimicrobial activities (Sharma et al., 2010).

Safety and Hazards

2,5-Dimethylthiophene is flammable . It is considered prudent to treat this compound as an irritant to the skin and eyes, as a skin sensitizer, and as hazardous by inhalation .

properties

IUPAC Name

2,5-dimethylthiophene
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InChI

InChI=1S/C6H8S/c1-5-3-4-6(2)7-5/h3-4H,1-2H3
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InChI Key

GWQOOADXMVQEFT-UHFFFAOYSA-N
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Canonical SMILES

CC1=CC=C(S1)C
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Molecular Formula

C6H8S
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DSSTOX Substance ID

DTXSID2074295
Record name 2,5-Dimethylthiophene
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Molecular Weight

112.19 g/mol
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Physical Description

Colorless liquid; [Alfa Aesar MSDS], Liquid
Record name 2,5-Dimethylthiophene
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Boiling Point

135.00 °C. @ 760.00 mm Hg
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Vapor Pressure

3.0 [mmHg]
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CAS RN

638-02-8
Record name 2,5-Dimethylthiophene
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Record name 2,5-dimethylthiophene
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Melting Point

-62.6 °C
Record name 2,5-Dimethylthiophene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the molecular formula and weight of 2,5-Dimethylthiophene?

A1: The molecular formula of this compound is C6H8S, and its molecular weight is 112.19 g/mol.

Q2: What spectroscopic data is available for this compound?

A: Researchers have characterized this compound using various spectroscopic methods. This includes:* NMR Spectroscopy: 1H NMR and 13C NMR spectra provide information about the hydrogen and carbon environments within the molecule. [] * IR Spectroscopy: Infrared spectroscopy helps identify functional groups and their vibrational modes. [, , ] * Mass Spectrometry: This technique provides the molecular weight and fragmentation patterns, useful for structural elucidation and identification. [, ]* UV-Vis Spectroscopy: This method helps determine electronic transitions and light absorption properties. [, ]

Q3: What is the role of this compound in catalytic reactions?

A: this compound often serves as a model compound in studies on hydrodesulfurization (HDS), a crucial process in petroleum refining. Researchers use it to understand the reaction mechanisms involved in removing sulfur from fossil fuels. [, , , ]

Q4: Can this compound act as a ligand in transition metal complexes?

A: Yes, this compound can coordinate to transition metals through its sulfur atom (η1(S)-coordination) or its diene moiety (η4-coordination), sometimes even bridging multiple metal centers. [, , , , ]

Q5: Have computational methods been used to study this compound?

A: Yes, computational chemistry techniques, such as AM1 calculations, have been employed to study the reactivity and selectivity of this compound in Diels-Alder reactions. [] Additionally, ab initio coupled cluster calculations were used to investigate photoinduced dynamics of the molecule. []

Q6: How do substituents on the thiophene ring influence reactivity?

A: The presence and position of substituents on the thiophene ring can significantly affect its reactivity. For example, the two methyl groups in this compound hinder polymerization compared to unsubstituted thiophene. [] Additionally, the presence of methyl groups influences the regioselectivity of bromination reactions. []

Q7: What are the potential applications of this compound derivatives?

A: this compound derivatives have shown promise in various applications, including:* Photochromic materials: These compounds can undergo reversible color changes upon exposure to light, making them suitable for applications in optical data storage and molecular switches. [, ]* Topoisomerase II inhibitors: Some this compound derivatives have demonstrated potent and selective inhibition of topoisomerase II, an enzyme crucial for DNA replication and a target for anticancer therapy. []

Q8: How is this compound analyzed and quantified?

A: Common analytical techniques used for this compound analysis include:* Gas Chromatography (GC): This method separates and quantifies volatile compounds based on their boiling points and affinity for the stationary phase. [, , ]* High-Performance Liquid Chromatography (HPLC): This technique separates and quantifies compounds based on their polarity and interaction with the stationary phase. []* Resonance Raman Spectroscopy: This method provides information about the vibrational modes of molecules adsorbed on surfaces, offering insights into reaction mechanisms. []

Q9: What is known about the environmental impact of this compound?

A: While specific data on the ecotoxicological effects of this compound might be limited, its presence in fossil fuels raises concerns regarding its potential release into the environment during extraction, processing, and combustion. Further research is needed to assess its environmental fate and potential risks. []

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